Cas no 182416-05-3 (tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate)
tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate
- 1-Piperidinecarboxylicacid, 4-(2-pyrimidinyl)-, 1,1-dimethylethyl ester
- tert-butyl 4-pyrimidin-2-ylpiperidine-1-carboxylate
- 4-(2-Pyrimidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
- 4-(2-pyrimidyl)-piperidine product
- N-t-butoxycarbonyl-4-(2-pyrimidinyl)piperidine
- SB43504
- AKOS022183093
- DTXSID00592839
- ISNSIRJTXRMJAP-UHFFFAOYSA-N
- SCHEMBL7478208
- DS-15908
- tert-Butyl4-(pyrimidin-2-yl)piperidine-1-carboxylate
- FT-0761692
- 182416-05-3
-
- Inchi: 1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-5-11(6-10-17)12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3
- InChI Key: ISNSIRJTXRMJAP-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCC(C2N=CC=CN=2)CC1)=O
Computed Properties
- Exact Mass: 263.16300
- Monoisotopic Mass: 263.163
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.7
- Topological Polar Surface Area: 55.3A^2
Experimental Properties
- PSA: 55.32000
- LogP: 2.52900
tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM250607-1g |
tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate |
182416-05-3 | 95% | 1g |
$281 | 2021-08-04 | |
| Chemenu | CM250607-5g |
tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate |
182416-05-3 | 95% | 5g |
$701 | 2021-08-04 | |
| Chemenu | CM250607-10g |
tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate |
182416-05-3 | 95% | 10g |
$1029 | 2021-08-04 | |
| Chemenu | CM250607-25g |
tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate |
182416-05-3 | 95% | 25g |
$1870 | 2021-08-04 | |
| Alichem | A089004927-5g |
tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate |
182416-05-3 | 95% | 5g |
$1085.40 | 2023-09-02 | |
| Alichem | A089004927-10g |
tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate |
182416-05-3 | 95% | 10g |
$1562.44 | 2023-09-02 | |
| Alichem | A089004927-25g |
tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate |
182416-05-3 | 95% | 25g |
$2706.80 | 2023-09-02 | |
| Chemenu | CM250607-1g |
tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate |
182416-05-3 | 95% | 1g |
$317 | 2023-02-02 |
tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate
tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate: A Comprehensive Overview
tert-Butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate (CAS No. 182416-05-3) is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug development and material science. In this article, we will delve into the structural properties, synthesis methods, and recent advancements in research related to this compound.
The molecular structure of tert-butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate consists of a piperidine ring substituted with a pyrimidine moiety at the 4-position and a tert-butyl carboxylate group at the 1-position. The piperidine ring, a six-membered saturated ring with one nitrogen atom, serves as a versatile scaffold for various chemical modifications. The pyrimidine group, a heterocyclic aromatic system with two nitrogen atoms, contributes to the compound's electronic properties and potential bioactivity. The tert-butyl carboxylate group enhances solubility and stability, making it suitable for various applications.
Recent studies have highlighted the importance of tert-butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate in drug discovery. Researchers have explored its role as a lead compound in the development of kinase inhibitors, which are crucial for treating diseases such as cancer and inflammatory disorders. The pyrimidine moiety in the molecule is known to interact with ATP-binding pockets of kinases, making it a promising candidate for therapeutic interventions.
In addition to its pharmacological applications, tert-butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate has been investigated for its potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as semiconductors and light-emitting diodes (LEDs). Recent research has focused on optimizing its electronic characteristics through structural modifications, paving the way for advanced materials with enhanced performance.
The synthesis of tert-butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate involves multi-step reactions that require precise control over reaction conditions. Key steps include the formation of the piperidine ring through intramolecular cyclization and the subsequent introduction of the pyrimidine group via nucleophilic substitution or coupling reactions. The tert-butyl carboxylation is typically achieved through esterification or transesterification processes.
Recent advancements in green chemistry have led to more sustainable methods for synthesizing this compound. Researchers have explored the use of biocatalysts and renewable feedstocks to reduce environmental impact while maintaining high yields and product quality. These developments underscore the importance of eco-friendly practices in modern chemical synthesis.
In conclusion, tert-butyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate (CAS No. 182416-05-3) is a multifaceted compound with promising applications across various scientific domains. Its structural versatility, combined with recent research breakthroughs, positions it as a valuable tool in drug discovery and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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